Enzymatic Enantioselectivity: CAL-A Lipase Shows High Preference for (S)-Indoline-2-carboxylate vs. (R)-Octahydroindole Analog
In a direct enzymatic kinetic resolution study, Candida antarctica lipase type A (CAL-A) demonstrated excellent activity and high enantiodiscrimination toward methyl indoline-2-carboxylate [1]. The resolution was successfully achieved using the reactive alkoxycarbonylating agent 3-methoxyphenyl allyl carbonate. Crucially, this specific (S)-indoline substrate required a different reagent than a close structural analog, (2R,3aR,7aR)-benzyl octahydroindole-2-carboxylate, which required the less reactive diallyl carbonate, underscoring substrate-specific reactivity [1].
| Evidence Dimension | Enzymatic Kinetic Resolution Reactivity and Reagent Requirement |
|---|---|
| Target Compound Data | Successfully resolved using CAL-A lipase and 3-methoxyphenyl allyl carbonate |
| Comparator Or Baseline | (2R,3aR,7aR)-benzyl octahydroindole-2-carboxylate |
| Quantified Difference | Comparator required a less reactive reagent (diallyl carbonate) for resolution by CAL-A |
| Conditions | Lipase-catalyzed kinetic resolution using Candida antarctica lipase type A (CAL-A) |
Why This Matters
This demonstrates the compound's unique reactivity profile with a specific, widely used industrial lipase, validating its utility as a preferred substrate for efficient enzymatic resolution compared to structurally similar heterocycles.
- [1] Alatorre-Santamaría, S., et al. (2008). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Tetrahedron: Asymmetry, 19(14), 1714-1719. View Source
